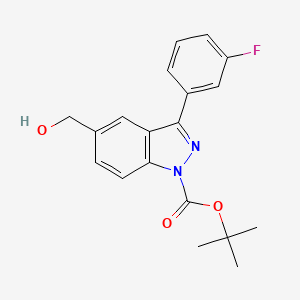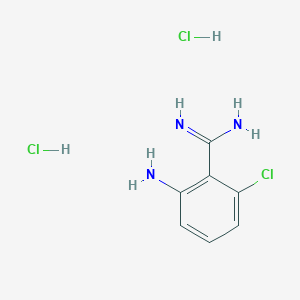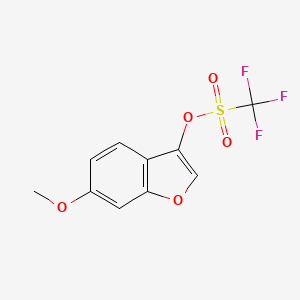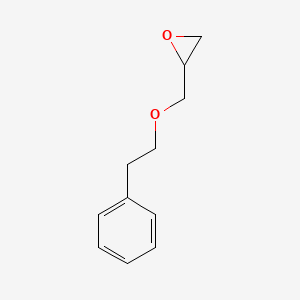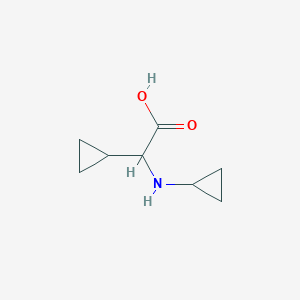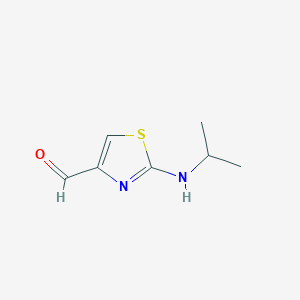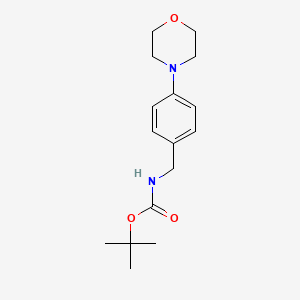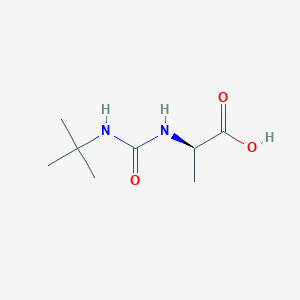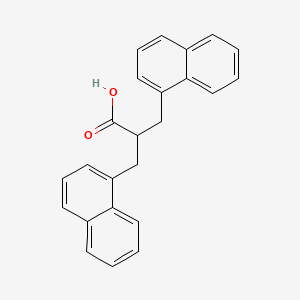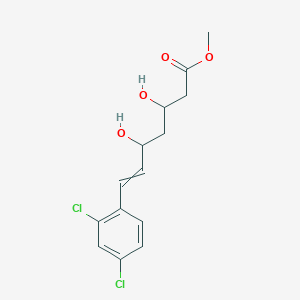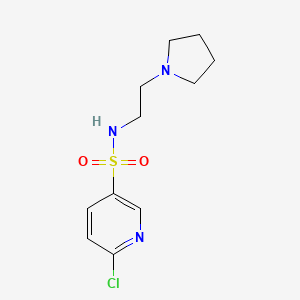![molecular formula C10H18N2O B8534767 1-(2,7-Diazaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B8534767.png)
1-(2,7-Diazaspiro[4.4]nonan-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,7-Diazaspiro[4.4]nonan-2-yl)propan-1-one is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(2,7-Diazaspiro[4.4]nonan-2-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with a ketone to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(2,7-Diazaspiro[4.4]nonan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,7-Diazaspiro[4.4]nonan-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,7-Diazaspiro[4.4]nonan-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2,7-Diazaspiro[4.4]nonan-2-yl)propan-1-one can be compared with other diazaspiro compounds, such as:
- 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
- 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the propan-1-one group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H18N2O |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
1-(2,7-diazaspiro[4.4]nonan-2-yl)propan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-9(13)12-6-4-10(8-12)3-5-11-7-10/h11H,2-8H2,1H3 |
InChI-Schlüssel |
YRIHXLJHGNRIJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CCC2(C1)CCNC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Hexyloxy)phenyl]piperidin-4-OL](/img/structure/B8534701.png)

